molecular formula C16H25NaO3S B116484 Sodium 4-decylbenzenesulfonate CAS No. 2627-06-7

Sodium 4-decylbenzenesulfonate

Cat. No.: B116484
CAS No.: 2627-06-7
M. Wt: 320.4 g/mol
InChI Key: RLJSXMVTLMHXJS-UHFFFAOYSA-M
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Description

Sodium 4-decylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various applications due to its excellent surfactant properties, including its ability to reduce surface tension and form micelles in aqueous solutions .

Mechanism of Action

Target of Action

Sodium 4-decylbenzenesulfonate, also known as Sodium Dodecylbenzenesulfonate (SDBS), is a type of anionic surfactant . Its primary targets are the interfaces between different phases in a system, such as oil/water or air/water interfaces. It acts by reducing the surface tension of these interfaces, thereby facilitating the formation of emulsions or foams .

Mode of Action

This compound interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase. This arrangement reduces the interfacial tension and stabilizes the emulsion or foam . In the context of oil recovery, it can reduce the interfacial tension between oil and water, enhancing the displacement of oil .

Biochemical Pathways

Instead, it influences physical processes such as emulsification and foaming by altering the interfacial tension between different phases .

Result of Action

The primary result of this compound’s action is the formation and stabilization of emulsions or foams. In the context of oil recovery, it enhances the displacement of oil by reducing the interfacial tension between oil and water . In other applications, such as in the preparation of graphene nanoflakes, it can stabilize dispersions and suspend individual particles in aqueous media .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of salts can affect the critical micelle concentration and the fraction of counterion dissociation of the surfactant . Additionally, the pH of the environment can influence its solubility and absorption . Therefore, these factors should be carefully controlled to optimize the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-decylbenzenesulfonate is typically synthesized through the sulfonation of linear alkylbenzenes. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-decylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Similar structure but with a longer alkyl chain (dodecyl instead of decyl).

    Sodium tridecylbenzenesulfonate: Another similar compound with an even longer alkyl chain (tridecyl).

Uniqueness: Sodium 4-decylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in certain applications where other alkylbenzene sulfonates may not perform as well .

Properties

IUPAC Name

sodium;4-decylbenzenesulfonate
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InChI

InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19;/h11-14H,2-10H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJSXMVTLMHXJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041647
Record name Sodium 4-decylbenzenesulfonate
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Molecular Weight

320.4 g/mol
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Physical Description

White solid; [HSDB]
Record name Sodium p-decylbenzenesulfonate
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Color/Form

White solids.

CAS No.

2627-06-7
Record name Sodium p-decylbenzenesulfonate
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Record name Benzenesulfonic acid, 4-decyl-, sodium salt (1:1)
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Record name Sodium 4-decylbenzenesulfonate
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Record name Sodium p-decylbenzenesulphonate
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Record name SODIUM P-DECYLBENZENESULFONATE
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Record name SODIUM P-DECYLBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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